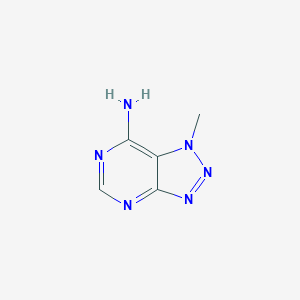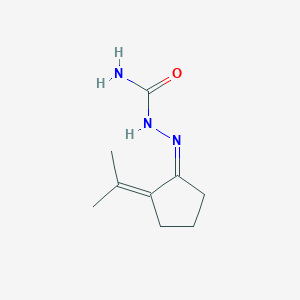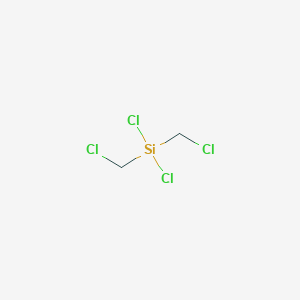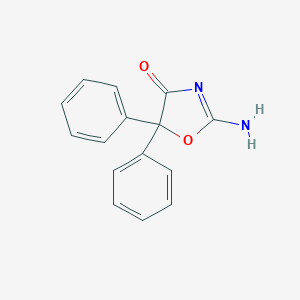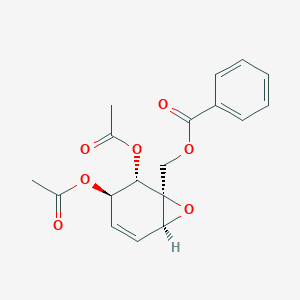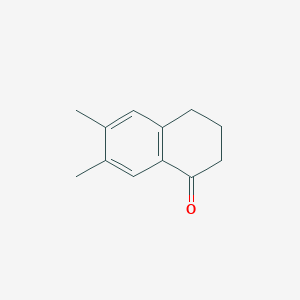
6,7-Dimethyl-1-tetralone
Overview
Description
6,7-Dimethyl-1-tetralone is a cyclic ketone that serves as a versatile starting material for the synthesis of various compounds, including those with dopaminergic activity. Although the provided papers do not directly discuss 6,7-Dimethyl-1-tetralone, they do provide insights into the synthesis and properties of closely related tetralone derivatives, which can be informative for understanding the chemical behavior and applications of 6,7-Dimethyl-1-tetralone.
Synthesis Analysis
The synthesis of tetralone derivatives often begins with readily available starting materials, such as dimethoxyphenylacetic acid, as seen in the preparation of 6,7-dimethoxy-2-tetralone . This process involves several steps, including ring iodination, esterification, palladium-catalyzed Heck cross-coupling, catalytic hydrogenation, Dieckmann condensation, and decarboxylation. The reagents used are cost-effective and suitable for large-scale synthesis, suggesting that similar methods could be adapted for the synthesis of 6,7-Dimethyl-1-tetralone.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by a fused cyclohexane and benzene ring, with various substituents influencing their reactivity and stereochemistry. For instance, the stereospecific conversion of 6-methoxy-1-tetralone into trans-3a,9b-dimethyl derivatives has been achieved, which are relevant to the synthesis of triterpenes . This indicates that the molecular structure of 6,7-Dimethyl-1-tetralone would also allow for specific stereochemical manipulations.
Chemical Reactions Analysis
Tetralone derivatives undergo a variety of chemical reactions, including epoxidation, acid hydrolysis, and acetoxylation, as demonstrated in the synthesis of 5,8-dimethyl-2-tetralone . These reactions can lead to the formation of different functional groups and ring modifications, which are crucial for further chemical transformations. The chemical reactivity of 6,7-Dimethyl-1-tetralone would likely be similar, allowing for diverse synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives are influenced by their substituents. Methoxy-substituted tetralones, for example, are highly reactive and serve as important raw materials for the synthesis of natural products, analgesics, morphines, and steroids . The presence of methyl and methoxy groups can affect properties such as solubility, boiling point, and reactivity. Therefore, 6,7-Dimethyl-1-tetralone would be expected to have distinct properties that make it suitable for specific synthetic applications.
Scientific Research Applications
Synthesis of Dopaminergic Agonists
6,7-Dimethyl-1-tetralone has been utilized in the synthesis of potent dopaminergic agonists. These compounds, including 2-amino-6,7-dihydroxytetrahydronaphthalene, have shown the ability to release neurotransmitters such as dopamine and noradrenaline in vitro, highlighting their potential importance in neurological research and therapy (Horn, Grol, Dijkstra, & Mulder, 1978).
Heterocyclic Mesomeric Betaines
The compound has been used in the preparation of heterocyclic mesomeric betaines, which react with various compounds to give substituted tetralone derivatives. This demonstrates its versatility in creating complex organic structures (Morgan, Ollis, & Stanforth, 2000).
Cost-Effective Synthesis Method
6,7-Dimethyl-1-tetralone has been synthesized in a cost-effective and practical manner. This synthesis is notable for its good overall yield, starting from readily available materials, making it suitable for large-scale production (Qandil, Miller, & Nichols, 1999).
Electrochemical Behavior Study
Research has investigated the electrochemical reduction of 4-(5',6',7',8'-tetrahydro-naphthalene)-1-tetralone. This study in aprotic solvent contributes to the understanding of its electrochemical properties, which is essential in fields like electrochemistry and material science (Shekhawat, Sharma, Bhargava, & Sharma, 2013).
Tetracyclic Triterpene Synthesis
The compound is used in the synthesis of tetracyclic triterpenes, important organic compounds with applications in pharmaceuticals and other fields (Packer & Whitehurst, 1978).
Synthesis of Benzomorphans
6,7-Dimethyl-1-tetralone is integral in synthesizing benzomorphan derivatives, which have shown potential as analgesics. This showcases its role in developing new pharmaceutical compounds (Inoue, O-ishi, & May, 1975).
Antifertility Activity Study
The compound has been used in the study of silasteroids with potential antifertility activities. This research contributes to the understanding of new contraceptive methods (Pitt, Friedman, Rector, Wani, 1974).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of tetralone, a bicyclic aromatic hydrocarbon and a ketone . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6,7-Dimethyl-1-tetralone, factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. Specific studies on how these factors influence the action of 6,7-dimethyl-1-tetralone are currently lacking .
properties
IUPAC Name |
6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKLXAQUJMXVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308849 | |
| Record name | 6,7-Dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1-tetralone | |
CAS RN |
19550-57-3 | |
| Record name | 6,7-Dimethyltetral-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIMETHYL-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6,7-dimethyl-1-tetralone in the synthesis of podophyllotoxin analogs?
A1: 6,7-Dimethyl-1-tetralone serves as a crucial intermediate in synthesizing analogs of podophyllotoxin, a naturally occurring lignan with potent anticancer activity [, ]. Specifically, it acts as a building block for creating modified versions of β-apopicropodophyllin, a key structural component of podophyllotoxin.
Q2: How is 6,7-dimethyl-1-tetralone incorporated into the synthesis of these analogs?
A2: The research highlights a multi-step synthetic route involving Friedel-Crafts benzoylation of o-xylene, followed by a Stobbe condensation with diethyl succinate []. Subsequent hydrolysis, hydrogenation, and ring closure using tin(IV) chloride (SnCl4) ultimately yield 3-carboxy-4-phenyl-6,7-dimethyl-1-tetralone. This tetralone derivative serves as a versatile intermediate for further modifications leading to various o-xylene analogs of tridemethoxy-β-apopicropodophyllin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
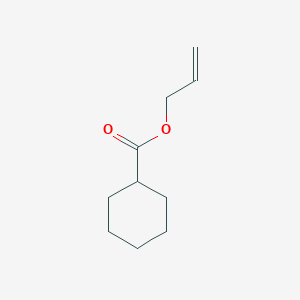
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

